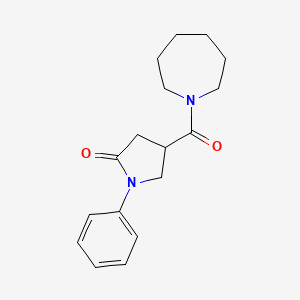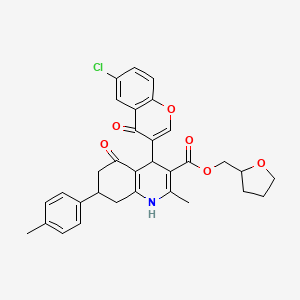![molecular formula C22H28Cl2N2O2 B4210451 2-[4-(4-Benzylpiperazin-1-yl)butoxy]-5-chlorobenzaldehyde;hydrochloride](/img/structure/B4210451.png)
2-[4-(4-Benzylpiperazin-1-yl)butoxy]-5-chlorobenzaldehyde;hydrochloride
Vue d'ensemble
Description
2-[4-(4-Benzylpiperazin-1-yl)butoxy]-5-chlorobenzaldehyde;hydrochloride is a complex organic compound with a unique structure that includes a piperazine ring, a benzyl group, and a chlorobenzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Benzylpiperazin-1-yl)butoxy]-5-chlorobenzaldehyde;hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-benzylpiperazine with 5-chlorobenzaldehyde in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4-Benzylpiperazin-1-yl)butoxy]-5-chlorobenzaldehyde;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom in the benzaldehyde moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-[4-(4-Benzylpiperazin-1-yl)butoxy]-5-chlorobenzaldehyde;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Medicine: Research into its potential therapeutic effects, such as its use in developing new drugs for neurological disorders, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-(4-Benzylpiperazin-1-yl)butoxy]-5-chlorobenzaldehyde;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and benzyl group play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aripiprazole: A compound with a similar piperazine structure, used as an antipsychotic drug.
Buspirone: Another piperazine derivative, used as an anxiolytic agent.
Uniqueness
2-[4-(4-Benzylpiperazin-1-yl)butoxy]-5-chlorobenzaldehyde;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-[4-(4-benzylpiperazin-1-yl)butoxy]-5-chlorobenzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2.ClH/c23-21-8-9-22(20(16-21)18-26)27-15-5-4-10-24-11-13-25(14-12-24)17-19-6-2-1-3-7-19;/h1-3,6-9,16,18H,4-5,10-15,17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMILWKZMUYAGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=C(C=C(C=C2)Cl)C=O)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-(anilinocarbonyl)-5-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B4210368.png)


![2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4210389.png)


![1-Benzyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4210399.png)
![1-ethyl-3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1H-indole](/img/structure/B4210410.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B4210420.png)
![Ethyl 4-[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B4210430.png)
![N-[2-(2-methylphenoxy)ethyl]-2-morpholin-4-ylethanamine;hydrochloride](/img/structure/B4210436.png)
![3-(3,4-dimethoxyphenyl)-5-[1-(3-methylphenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B4210465.png)
![methyl 7-(2-furyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4210489.png)
